GSPT1 Degradation Potency Comparison
GSPT1 degrader-4 induces GSPT1 degradation with a DC50 of 25.4 nM in CAL51 breast cancer cells . For procurement context, this potency positions it within the same nanomolar range as clinical-stage comparator CC-90009 (eragidomide), which achieves GSPT1 degradation with an EC50 of 9 nM . GSPT1 degrader-4 exhibits approximately 2.8-fold lower degradation potency than CC-90009 under the respective assay conditions. Notably, GSPT1 degrader-4 demonstrates a degradation-to-proliferation inhibition window (DC50 of 25.4 nM vs. IC50 of 39 nM; ratio = 1.54) in CAL51 cells, suggesting that near-complete GSPT1 degradation may be required to achieve maximal antiproliferative effect in this model .
| Evidence Dimension | GSPT1 Degradation Potency (DC50 / EC50) |
|---|---|
| Target Compound Data | DC50 = 25.4 nM |
| Comparator Or Baseline | CC-90009 (eragidomide) EC50 = 9 nM |
| Quantified Difference | GSPT1 degrader-4 is ~2.8-fold less potent than CC-90009 |
| Conditions | Target compound: CAL51 breast cancer cells (DC50 assay). Comparator: AML cells and patient blasts (EC50 assay). |
Why This Matters
Researchers requiring a molecular glue with moderate nanomolar degradation potency for dose-response or time-course studies in CAL51 or related breast cancer models will find GSPT1 degrader-4 suitable, whereas those requiring maximal degradation efficiency may prefer SJ6986 (DC50 = 2.1 nM).
